molecular formula C8H7NS2 B14376545 4-Methyl-2H-1,3-benzodithiol-2-imine CAS No. 89751-92-8

4-Methyl-2H-1,3-benzodithiol-2-imine

Katalognummer: B14376545
CAS-Nummer: 89751-92-8
Molekulargewicht: 181.3 g/mol
InChI-Schlüssel: GKMAEAGCWZIZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2H-1,3-benzodithiol-2-imine is an organic compound that belongs to the class of heterocyclic compounds It features a benzodithiol ring with a methyl group and an imine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2H-1,3-benzodithiol-2-imine typically involves the reaction of 4-methyl-1,3-benzodithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2H-1,3-benzodithiol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2H-1,3-benzodithiol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-2H-1,3-benzodithiol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzodithiol ring may also interact with proteins and enzymes, affecting their function.

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-1,3-benzodithiol: Lacks the imine group but shares the benzodithiol ring structure.

    2H-1,3-benzodithiol-2-imine: Similar structure but without the methyl group.

Uniqueness: 4-Methyl-2H-1,3-benzodithiol-2-imine is unique due to the presence of both the methyl group and the imine functional group, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

89751-92-8

Molekularformel

C8H7NS2

Molekulargewicht

181.3 g/mol

IUPAC-Name

4-methyl-1,3-benzodithiol-2-imine

InChI

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4,9H,1H3

InChI-Schlüssel

GKMAEAGCWZIZHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)SC(=N)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.